molecular formula C15H14ClNO2 B5173357 N-Benzyl-2-(4-chloro-phenoxy)-acetamide

N-Benzyl-2-(4-chloro-phenoxy)-acetamide

Cat. No.: B5173357
M. Wt: 275.73 g/mol
InChI Key: SVVXCGZAOOWKAT-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-chloro-phenoxy)-acetamide is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the benzylphenoxyacetamide (BPA) class of molecules, which are recognized for their potential in anticancer research, particularly in the study of anti-glioblastoma agents . The structural core of this compound, featuring the phenoxyacetamide moiety, is a subject of investigation in neuroscience research, where similar molecules have been explored for their effects on the central nervous system . Researchers value this compound for its amide group, which can offer greater stability against hydrolysis compared to ester-containing analogs, making it suitable for various experimental conditions . Its structure allows for the study of structure-activity relationships (SAR), especially concerning the role of the chloro substituent on the phenoxy ring and the N-benzyl group in modulating biological activity and physical properties . This chemical is provided for research purposes to support investigations in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVXCGZAOOWKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-chloro-phenoxy)-acetamide typically involves the reaction of benzylamine with 4-chlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

The reaction can be represented as follows:

Benzylamine+4-Chlorophenoxyacetic acidDCCThis compound+Dicyclohexylurea\text{Benzylamine} + \text{4-Chlorophenoxyacetic acid} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} Benzylamine+4-Chlorophenoxyacetic acidDCC​this compound+Dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(4-chloro-phenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: this compound N-oxide

    Reduction: N-Benzyl-2-(4-chloro-phenoxy)-ethylamine

    Substitution: N-Benzyl-2-(4-substituted-phenoxy)-acetamide

Scientific Research Applications

N-Benzyl-2-(4-chloro-phenoxy)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-chloro-phenoxy)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenoxy Acetamide Derivatives

Structurally closest analogs differ in chloro-substitution patterns or additional functional groups:

Compound Name Substituent Modifications Synthesis Yield Key Properties/Applications References
N-Benzyl-2-(2-chloro-4-methylphenoxy)-acetamide 2-Cl, 4-CH₃ on phenoxy Not reported Crystal structure studied; hydrogen bonding differs due to substituent positions
N-Benzyl-2-(2,6-dichlorophenoxy)-acetamide 2,6-diCl on phenoxy Not reported Enhanced steric hindrance; altered molecular packing
N-(2-([2-(4-Chloro-phenoxy)-phenylimino]-methyl)-phenyl)-acetamide Imine linkage added to phenyl ring Not reported Potential 17β-HSD inhibitor; characterized by NMR/LCMS

Key Findings :

  • Chlorine position significantly impacts molecular interactions. Para-substitution (as in the target compound) optimizes electronic effects for enzyme inhibition .
  • Steric effects from ortho-substitution (e.g., 2,6-diCl) reduce conformational flexibility, affecting binding affinity .

Tetrahydroisoquinoline-Based Acetamides

These compounds feature a fused ring system, altering pharmacokinetic profiles:

Compound Name (Example) Substituents Synthesis Yield Biological Activity References
Compound 51 () 6,7-dimethoxy; 4-isopropylbenzyl 65% Orexin-1 receptor antagonist
Compound 63 () 6,7-dimethoxy; 3-phenylpropyl 69% Improved lipophilicity; CNS penetration

Key Findings :

  • The tetrahydroisoquinoline scaffold enhances binding to CNS targets (e.g., orexin receptors) compared to the simpler benzyl-acetamide structure .
  • Methoxy groups (e.g., 6,7-dimethoxy) improve solubility but may reduce metabolic stability .

Nitroheterocyclic Acetamides (e.g., Benznidazole)

These compounds share the N-benzyl-acetamide core but incorporate nitroheterocycles:

Compound Name Substituent Modifications Key Properties/Applications References
Benznidazole 2-nitroimidazolyl instead of phenoxy Antiparasitic (Chagas disease); severe side effects (neurotoxicity, agranulocytosis)

Key Findings :

  • The nitro group in benznidazole contributes to redox-activated cytotoxicity but also causes toxicity, unlike the chloro-phenoxy group’s milder profile .
  • Chlorophenoxy derivatives may offer safer alternatives for chronic therapeutic use .

Boronate-Containing Acetamides

These derivatives incorporate boronate esters for enhanced reactivity or solubility:

Compound Name (Example) Substituents Synthesis Yield Applications References
N-Benzyl-2-(3-(dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1yl)-acetamide Boronate ester; oxoazetidine 59–86% Suzuki coupling precursor; improved aqueous solubility

Key Findings :

  • Boronate esters enable cross-coupling reactions, expanding synthetic utility .
  • The 4-chloro-phenoxy group in the target compound lacks this versatility but offers better stability under physiological conditions .

Q & A

Q. What are the established synthetic routes for N-Benzyl-2-(4-chloro-phenoxy)-acetamide, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 4-benzyloxyaniline with chloroacetyl chloride in dichloromethane under anhydrous conditions. Triethylamine is added to neutralize HCl byproducts. Key optimizations include:

  • Maintaining temperatures below 10°C during chloroacetyl chloride addition to mitigate exothermic side reactions.
  • Stirring for 6–8 hours to ensure complete conversion.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >75% purity. Alternative solvents like THF may reduce side-product formation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms the presence of benzyl (δ 4.45–4.65 ppm, singlet), chloro-phenoxy (δ 6.85–7.25 ppm, aromatic protons), and acetamide (δ 2.10–2.30 ppm, CH2Cl) groups.
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 304.1 aligns with the molecular formula C15H14ClNO2.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays).
  • Melting Point : 145–148°C indicates crystallinity and purity .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Activity : Derivatives with thiazole or pyridine substitutions inhibit Src kinase (IC50 ~50 nM) and reduce proliferation in breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .
  • Antimicrobial Effects : Chloro-phenoxy analogs show moderate activity against Staphylococcus aureus (MIC 32 µg/mL) due to membrane disruption .

Advanced Research Questions

Q. How do structural modifications at the benzyl or phenoxy groups influence biological activity?

  • Benzyl Substitutions : Replacing benzyl with 4-fluorobenzyl increases lipophilicity (logP from 3.2 to 3.8), enhancing blood-brain barrier penetration in neuroactivity studies .
  • Phenoxy Modifications : Introducing a methylsulfonyl group at the para position improves kinase inhibition (e.g., 10-fold higher potency against EGFR vs. parent compound) by strengthening hydrogen bonding with catalytic lysine residues .
  • Methodological Approach : Iterative SAR studies combine molecular docking (AutoDock Vina) with in vitro assays to prioritize analogs for synthesis .

Q. What crystallographic methods resolve the 3D structure of this compound derivatives?

  • Single-Crystal X-Ray Diffraction : Crystals grown in methanol are analyzed using Bruker AXS diffractometers (Mo-Kα radiation). SHELX programs refine structures via direct methods, achieving R-factors <0.05.
  • Key Findings : The chloro-phenoxy group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme binding pockets .

Q. How can researchers address discrepancies in reported biological efficacy across studies?

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability.
  • Data Validation : Reproduce conflicting results under controlled conditions (e.g., purity verification via LC-MS) and employ orthogonal assays (e.g., Western blotting for apoptosis markers alongside cell viability assays) .

Q. What synthetic strategies improve scalability for multi-step derivatives?

  • Flow Chemistry : Continuous-flow reactors reduce reaction times (from 8 hours to 30 minutes) for chloroacetylation steps by enhancing heat transfer.
  • Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces boronate esters at the phenoxy group, enabling diversification with >80% yield .

Methodological Notes

  • Contradictions in Data : Variations in reported IC50 values (e.g., 50 nM vs. 120 nM for Src inhibition) may arise from differences in assay protocols (e.g., ATP concentration in kinase assays). Meta-analyses using PubChem BioAssay data are recommended .
  • Advanced Characterization : Dynamic light scattering (DLS) and circular dichroism (CD) can probe aggregation states and conformational stability in solution, critical for in vivo studies .

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